Avagacestat - 1146699-66-2

Avagacestat

Catalog Number: EVT-261037
CAS Number: 1146699-66-2
Molecular Formula: C20H17ClF4N4O4S
Molecular Weight: 576.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avagacestat, also known as BMS-708163, is a potent, orally bioavailable, small molecule that acts as a selective gamma-secretase inhibitor (GSI). [, , , , ] Gamma-secretase is an intramembranous protease complex responsible for cleaving various substrates, including the amyloid precursor protein (APP). [] Cleavage of APP by gamma-secretase leads to the production of amyloid-beta (Aβ) peptides, which are considered central to the pathogenesis of Alzheimer's disease (AD). [, , , , , , , , , , , ]

Synthesis Analysis
  • Carbon-14 Labeled Avagacestat: Synthesized in seven steps starting from carbon-14 labeled potassium cyanide, achieving a 33% overall yield. []
  • Stable Isotope Labeled Avagacestat (¹³C6-Labeled): Synthesized in three steps starting from 4-chloro[¹³C6]aniline, achieving a 15% overall yield. []
Molecular Structure Analysis

Avagacestat consists of a sulfonamide group linked to a complex heterocyclic system. [, ] The heterocyclic system includes a 1,2,4-oxadiazole ring, a benzene ring, and a trifluoromethyl group. [, ] The specific stereochemistry of Avagacestat is crucial for its activity, as it is an enantiomerically pure compound with (R) configuration. [, ]

Mechanism of Action

Avagacestat functions by inhibiting the gamma-secretase complex, a key enzyme in the production of Aβ peptides from APP. [, , , , , , , , , , , ] This inhibition occurs through direct binding of Avagacestat to the presenilin-1 N-terminal fragment, a crucial component of the gamma-secretase complex. [, ] This binding event prevents the complex from effectively cleaving APP, thus reducing the formation of Aβ peptides. [, , , , , , , , , , ] Despite being initially categorized as a "Notch-sparing" GSI, studies suggest that Avagacestat does not selectively inhibit Aβ production over Notch cleavage. [, ]

Physical and Chemical Properties Analysis
  • High Potency: Effectively inhibits gamma-secretase activity at low concentrations. [, , ]
  • Oral Bioavailability: Can be administered orally and effectively absorbed into the bloodstream. [, , , ]
  • Brain Permeability: Can cross the blood-brain barrier, allowing it to reach its target in the central nervous system. [, , ]
Applications
  • Investigating its efficacy in reducing Aβ levels in cerebrospinal fluid (CSF) and brain tissue. [, , , , , , ]
  • Exploring its impact on cognitive function and disease progression in preclinical models and human trials. [, , , , , , , , , ]
  • Understanding its pharmacokinetic and pharmacodynamic properties in various populations. [, , , , , , ]
  • Developing novel imaging techniques using Avagacestat and bioluminescence to monitor Aβ levels in vivo. [, ]
  • Investigating Gamma-Secretase Biology:
    • Elucidating the role of gamma-secretase in various cellular processes, including Notch signaling. [, , , , , , , ]
    • Understanding the complexities of gamma-secretase activity and its modulation by small molecules. [, , , , ]
  • Developing Other GSIs and GSMs:
    • Serving as a basis for designing and developing more selective and safer GSIs and gamma-secretase modulators (GSMs) for AD. [, , ]
Future Directions
  • Improving Selectivity: Designing and synthesizing analogs with enhanced selectivity for APP processing over Notch signaling to minimize potential side effects. [, , ]
  • Understanding Biphasic Effects: Further investigating the biphasic activation-inhibition dose-response observed with Avagacestat and other GSIs, and its implications for therapeutic development. [, , ]
  • Developing Combination Therapies: Exploring the potential of Avagacestat in combination with other therapeutic agents, such as BACE inhibitors or anti-Aβ antibodies, to enhance efficacy in AD treatment. [, ]
  • Exploring Other Therapeutic Applications: Investigating the potential of Avagacestat and other GSIs in treating other diseases where gamma-secretase activity is implicated, such as cancer. [, ]

Semagacestat

  • Compound Description: Semagacestat is a γ-secretase inhibitor (GSI) that was investigated as a potential treatment for Alzheimer's disease (AD) but failed in clinical trials. It exhibits a biphasic activation-inhibition dose-response, similar to Avagacestat. [, ]

LY-411,575

  • Compound Description: LY-411,575 is another GSI that demonstrates a biphasic activation-inhibition dose-response for Aβ40 products. [, ]
  • Relevance: Like Avagacestat, LY-411,575 targets γ-secretase and exhibits a similar biphasic behavior. This suggests shared structural features influencing their interaction with the enzyme and their complex pharmacological profiles. [, ]

DAPT

  • Compound Description: DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a well-known GSI often used as a research tool to study γ-secretase activity. []
  • Relevance: DAPT, like Avagacestat, inhibits γ-secretase activity, although it might not share close structural similarities. It serves as a reference compound for comparison regarding the mechanism of action and potential therapeutic benefits in AD. []

Begacestat

  • Compound Description: Begacestat is a GSI investigated for potential therapeutic benefits in AD. []
  • Relevance: Begacestat belongs to the same class of drugs as Avagacestat, targeting γ-secretase for Aβ reduction. Comparing their in vivo Aβ generation inhibition profiles provides insights into their relative potency and potential for clinical application. []

E2012

  • Compound Description: E2012 is classified as a γ-secretase modulator (GSM), a class of drugs that aims to selectively modulate γ-secretase activity rather than completely inhibiting it, like GSIs. []
  • Relevance: While both E2012 and Avagacestat target γ-secretase, they represent different pharmacological approaches. E2012's modulation strategy aims to achieve a more favorable therapeutic profile compared to the complete inhibition induced by GSIs like Avagacestat. []

R-flurbiprofen

  • Compound Description: R-flurbiprofen is a GSM that unfortunately failed to demonstrate efficacy in AD clinical trials, potentially due to low potency and poor blood-brain barrier penetration. []
  • Relevance: Similar to E2012, R-flurbiprofen exemplifies a GSM approach compared to Avagacestat's GSI profile. This comparison highlights the challenges and limitations of targeting γ-secretase for AD treatment, regardless of the pharmacological strategy. []

ELND006 ((R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline)

  • Compound Description: ELND006 is a metabolically stable GSI discovered and developed to be selective for the inhibition of Aβ generation over Notch. It entered human clinical trials. []
  • Relevance: ELND006 and Avagacestat share a structural similarity with a sulfonamide group. ELND006's development strategy, focused on metabolic stability and selectivity, highlights the importance of optimizing these properties for clinical success in AD, an area where Avagacestat faced challenges. []

ELND007 ((R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline)

  • Compound Description: ELND007 is another metabolically stable GSI, designed with a focus on achieving selectivity for Aβ generation inhibition over Notch. Like ELND006, ELND007 also entered human clinical trials. []
  • Relevance: ELND007, along with ELND006, belongs to a series of GSIs that were developed alongside Avagacestat. Comparing their in vivo Aβ generation inhibition with Avagacestat sheds light on the structure-activity relationship and the efforts made to improve the pharmacological properties of GSIs for AD treatment. []

AkaLumine

  • Compound Description: AkaLumine is not structurally related to Avagacestat, but it is a luciferase substrate used in a novel bioluminescence imaging approach to monitor Aβ levels in vivo. [, ]
  • Relevance: While not a GSI or GSM, AkaLumine plays a crucial role in a research tool that can be utilized to evaluate the efficacy of drugs like Avagacestat in preclinical AD models. [, ]

Properties

CAS Number

1146699-66-2

Product Name

Avagacestat

IUPAC Name

(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

Molecular Formula

C20H17ClF4N4O4S

Molecular Weight

576.4 g/mol

InChI

InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1

InChI Key

MKQKPLQMNCXTJE-VEZQGTPESA-L

SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Avagacestat; BMS708163; BMS-708163; BMS 708163.

Canonical SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+]

Isomeric SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)([O-])[O-])O[C@@H](O4)/C=C/C5=CC=CC=C5.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.